Benzyl propionate
Description
Historical Perspectives and Early Investigations
The industrial use of benzyl (B1604629) propionate (B1217596) has a history spanning many decades, primarily as a key component in fragrances and flavorings. researchgate.netthegoodscentscompany.com Companies such as the Alfrebro brand began manufacturing aroma chemicals like benzyl propionate, with roots going back to the early 1900s and a significant re-launch in 1980. thegoodscentscompany.com
Early investigations and regulatory recognition were pivotal in establishing its use. The Flavor and Extract Manufacturers Association (FEMA) included this compound on its Generally Recognized as Safe (GRAS) list, assigning it FEMA number 2150. femaflavor.org The GRAS program itself was initiated in the 1960s, with the first list appearing in 1965. nih.govfemaflavor.org A scientific literature review concerning benzyl alcohol, benzaldehyde, benzoic acid, and related compounds, including this compound, was noted by the National Technical Information Service in 1979. femaflavor.org
The traditional synthesis method, established early in its industrial use, involves the direct esterification of benzyl alcohol with propionic acid, typically using a strong acid catalyst such as concentrated sulfuric acid. chemicalbook.comscentree.copatsnap.com In 2005, a significant safety assessment of benzyl derivatives used as flavor ingredients was published, further solidifying the understanding of this group of chemicals. femaflavor.orgfemaflavor.org
Table 1: Historical Timeline of this compound Research and Regulation
| Year/Period | Event | Significance |
|---|---|---|
| Early 1900s | Establishment of flavor companies like Alex Fries & Brothers (later Alfrebro). thegoodscentscompany.com | Marks the early commercial context for aroma chemicals. |
| 1965 | First FEMA GRAS list published. femaflavor.org | This compound was later affirmed as GRAS (FEMA No. 2150). femaflavor.org |
| 1979 | A scientific literature review of benzyl derivatives is published. femaflavor.org | Indicates formal scientific and safety reviews of the chemical class. |
| 1980 | The Alfrebro brand is re-launched as an aroma chemical manufacturer. thegoodscentscompany.com | Highlights its continued production and commercial importance. |
| 2005 | FEMA publishes a comprehensive safety assessment of benzyl derivatives. femaflavor.orgnih.gov | Provides an updated, in-depth evaluation of this class of flavoring agents. |
Evolution of Research Interest and Domains
Initial research on this compound was overwhelmingly focused on its organoleptic properties for the flavor and fragrance sectors. chemicalbull.com Its sweet, fruity aroma, often described as reminiscent of jasmine, pear, and banana, made it a valuable ingredient in perfumes, cosmetics, soaps, and various scented products. chemimpex.comhekserij.nlthegoodscentscompany.com In the food industry, it was incorporated as a flavoring agent in products like beverages, baked goods, and confections. chemicalbull.comchemimpex.com
Over time, research has broadened to explore its functional properties beyond sensory appeal. Investigations have examined its utility in other industrial domains:
Pharmaceutical Applications: this compound has been studied for its role as a solvent and excipient in pharmaceutical formulations, where it can help improve the solubility of active pharmaceutical ingredients. chemimpex.com
Material Science: The compound is employed in the manufacturing of plasticizers, which are additives that increase the flexibility and durability of plastic materials. chemimpex.com
Organic Synthesis: It serves as a reagent or building block in laboratory settings for the synthesis of other chemical compounds. chemimpex.com For instance, research into the creation of substructures for the natural fungicide soraphen A involved studying the enolate of this compound. rsc.org
This evolution reflects a diversification of research from a purely sensory application to a functional chemical used in a variety of industrial processes.
Current Research Landscape and Emerging Trends
The contemporary research landscape for this compound is characterized by a strong focus on green chemistry, process optimization, and the exploration of novel applications. A significant trend is the development of more sustainable and environmentally friendly synthesis methods to replace traditional chemical routes.
Key areas of current research include:
Enzymatic Synthesis: There is extensive research into using lipases, such as Candida antarctica lipase (B570770) B (Cal B) and its immobilized form (Novozym 435), as biocatalysts for the esterification process. researchgate.netresearchgate.net These enzymatic methods are often conducted in solvent-free systems, reducing environmental impact. researchgate.net
Process Optimization: To improve the efficiency of biocatalysis, researchers are investigating techniques like fed-batch esterification. This approach involves the controlled addition of a substrate (propionic acid) to overcome issues like enzyme inactivation, thereby increasing conversion yields to over 90%. researchgate.net
Novel Catalysts: Beyond enzymes, research into other "green" catalysts is active. One study demonstrated the use of tris(pentafluorophenyl)borate (B12749223) as an effective catalyst for the esterification reaction under mild conditions. chemicalbook.com Other efforts focus on using phase transfer catalysts to replace harsh and toxic organic solvents. patsnap.com
Advanced Organic Chemistry: Fundamental research continues to explore the compound's reactivity. Studies on the formation and stability of the this compound enolate are crucial for its application in complex organic synthesis projects. rsc.org
New Functional Applications: Research is emerging on derivatives of this compound for specific industrial uses. For example, 3,5-di-tert-butyl-4-hydroxythis compound is a phenolic antioxidant used as a stabilizer to prevent degradation in materials like plastics, rubber, and lubricants. ontosight.ai
This modern research emphasizes efficiency, sustainability, and the expansion of this compound's utility into advanced materials and specialized chemical synthesis. chemicalbull.com
Table 2: Modern Research Focus Areas for this compound
| Research Domain | Objective | Key Findings/Methods |
|---|---|---|
| Green Synthesis | Replace traditional acid catalysts with environmentally benign alternatives. | Use of lipases (e.g., Novozym 435, Cal B) as biocatalysts; solvent-free systems. researchgate.net |
| Process Engineering | Increase reaction yield and catalyst stability. | Fed-batch reactor design to mitigate substrate-induced enzyme inactivation. researchgate.net |
| Advanced Catalysis | Develop highly efficient and "green" chemical catalysts. | Application of catalysts like tris(pentafluorophenyl)borate. chemicalbook.com |
| Material Science | Develop new functional materials. | Use of derivatives like 3,5-di-tert-butyl-4-hydroxythis compound as an antioxidant stabilizer. ontosight.ai |
| Organic Synthesis | Utilize as a reagent for complex molecule construction. | Study of enolate formation for application in natural product synthesis. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl propanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMAPWVLKRQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044791 | |
| Record name | Benzyl propanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sweet, fruity-floral odour | |
| Record name | Propanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Benzyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
220.00 to 222.00 °C. @ 760.00 mm Hg | |
| Record name | Benzyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |
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Solubility |
slightly, insoluble in water; poorly soluble in glycerol, glycols, and mineral oil, miscible at room temperature (in ethanol) | |
| Record name | Benzyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |
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| Record name | Benzyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.028-1.033 | |
| Record name | Benzyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/753/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
122-63-4 | |
| Record name | Benzyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl propionate | |
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| Record name | BENZYL PROPIONATE | |
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| Record name | Propanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzyl propanoate | |
| Source | EPA DSSTox | |
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| Record name | Benzyl propionate | |
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| Record name | BENZYL PROPIONATE | |
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| Record name | Benzyl propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030063 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Derivatization Methodologies
Established Synthetic Pathways
The synthesis of benzyl (B1604629) propionate (B1217596) is achieved by reacting benzyl alcohol with propionic acid. chemicalbull.com This process, known as Fischer esterification, is reversible, and thus strategies are often employed to shift the equilibrium towards the product side, typically by removing the water formed during the reaction. masterorganicchemistry.comgoogle.com The general chemical equation for this reaction is:
C₆H₅CH₂OH + CH₃CH₂COOH ⇌ C₆H₅CH₂OOCCH₂CH₃ + H₂O
Traditional chemical synthesis of benzyl propionate relies on strong acid catalysts to accelerate the esterification reaction. chemicalbull.comscentree.co
Concentrated Sulfuric Acid: Concentrated sulfuric acid is a conventional and effective homogeneous catalyst for this process. scentree.coscentree.co It protonates the carbonyl oxygen of the propionic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by benzyl alcohol. masterorganicchemistry.com While effective, the use of mineral acids like H₂SO₄ presents several disadvantages, including equipment corrosion, difficulty in separating the catalyst from the product, and the generation of acidic waste, which poses environmental concerns. patsnap.comniscpr.res.in
Lewis Acids: As an alternative to Brønsted acids, various Lewis acids have been explored as catalysts. These include metal chlorides such as aluminum trichloride (B1173362) (AlCl₃) and iron trichloride (FeCl₃). patsnap.com More advanced solid Lewis acid catalysts, like indium (III) chloride supported on mesoporous silica (B1680970) (InCl₃/MCM-41), have been developed for the deprotection of aryl propionates, demonstrating the utility of Lewis acids in reactions involving propionate esters. acs.org Lewis acids function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid for esterification. beilstein-journals.org While they can be effective, some traditional Lewis acids also suffer from issues of corrosivity (B1173158) and environmental impact. patsnap.com
Biocatalytic synthesis has emerged as a promising and sustainable alternative to conventional chemical methods for producing flavor esters like this compound. mdpi.com This approach utilizes enzymes, most commonly lipases, as catalysts.
Immobilized lipases are particularly favored as they offer enhanced stability, simplified product purification, and the potential for catalyst reuse, which are critical for industrial applications. mdpi.comnih.gov Among the various lipases, lipase (B570770) B from the yeast Candida antarctica (CALB) is one of the most widely used and efficient biocatalysts for esterification. researchgate.networktribe.com It is commercially available in an immobilized form, famously as Novozym 435, where it is adsorbed onto a macroporous acrylic resin. worktribe.com Studies have demonstrated the superior performance of Novozym 435 in the synthesis of this compound, even in solvent-free systems, when compared to other immobilized lipases like Lipozyme TL-IM and Lipozyme RM-IM. nih.gov
The biocatalytic reaction proceeds under much milder conditions than chemical methods, reducing energy consumption and minimizing the formation of by-products. mdpi.com
Enzyme Amount: The concentration of the biocatalyst directly influences the reaction rate. An increase in the amount of Novozym 435 has been shown to lead to higher conversion rates of this compound. nih.gov For instance, in a fed-batch system, increasing the enzyme concentration from 5 wt% to 15 wt% significantly accelerated the reaction. researchgate.net
Temperature: Temperature affects enzyme activity and reaction kinetics. However, excessively high temperatures can lead to enzyme denaturation and inactivation. researchgate.net For the synthesis of this compound and other aroma esters using CALB, temperatures are often maintained between 30°C and 60°C. rsc.orgubbcluj.ro
Substrate Molar Ratio: The ratio of propionic acid to benzyl alcohol is a critical parameter. While a 1:1 molar ratio is stoichiometric, using an excess of one substrate (typically the alcohol) can shift the equilibrium towards ester formation. nih.govcolab.ws However, an excess of benzyl alcohol can also cause enzyme inhibition. acs.org
Vacuum (Water Removal): As esterification is a reversible reaction, the removal of the water by-product is crucial for achieving high conversions. Applying a vacuum to the reaction system is an effective method for continuous water removal, thereby shifting the equilibrium toward the product. rsc.org This strategy has proven effective in increasing yields for various enzymatically synthesized esters. rsc.orgubbcluj.ro
Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without promoting side reactions or enzyme degradation. Monitoring the reaction over time shows that conversion increases significantly in the initial hours and then plateaus as the reaction approaches equilibrium. For this compound, conversion can increase from around 32% after 2 hours to over 70% after 8 hours under specific conditions. rsc.org
Table 1: Optimization of Reaction Parameters for this compound Synthesis
| Parameter | Condition/Range | Effect on Conversion/Yield | Source(s) |
|---|---|---|---|
| Enzyme | Novozym 435 (CALB) | Increasing enzyme amount leads to higher conversion. | nih.govresearchgate.net |
| Temperature | 30°C - 60°C | Optimal temperature maximizes enzyme activity; excessive heat causes denaturation. | researchgate.netrsc.org |
| Substrate Molar Ratio | 1:1 to 1:5 (Acid:Alcohol) | An excess of alcohol can improve conversion, but may also inhibit the enzyme. | nih.govcolab.wsacs.org |
| Water Removal | Vacuum application | Shifts equilibrium towards product formation, significantly increasing yield. | rsc.orgubbcluj.ro |
| Reaction Time | 2 - 24 hours | Conversion increases over time, eventually reaching a plateau. | nih.govrsc.org |
A significant challenge in the lipase-catalyzed synthesis of this compound is the inactivation of the enzyme by the acidic substrate, propionic acid. researchgate.netnih.gov To overcome this issue, a fed-batch reaction strategy has been successfully employed. researchgate.netcolab.ws
In a fed-batch process, one of the substrates (in this case, propionic acid) is added to the reactor in a controlled, gradual manner rather than all at once at the beginning. researchgate.net This approach maintains a low concentration of the inactivating acid in the reaction medium, thus protecting the enzyme. researchgate.netnih.gov Studies using Novozym 435 for this compound synthesis demonstrated that a fed-batch approach with controlled addition of propionic acid over the first few hours could achieve high conversions of 90% or more. researchgate.netcolab.ws This strategy is crucial for preserving the enzyme's activity, especially for subsequent reuse cycles. nih.gov
However, it was observed that while Novozym 435 performed well in the first cycle of a fed-batch reaction, its activity dropped sharply in the second cycle. nih.govcolab.ws This was attributed to the desorption of the lipase from its support, a phenomenon strongly linked to the presence of propionic acid. nih.gov In contrast, a lyophilized (freeze-dried) form of CALB showed comparable conversion rates and proved to be a more suitable catalyst for fed-batch synthesis in a solvent-free system, achieving conversions above 90%. nih.govcolab.ws
Table 2: this compound Conversion via Fed-Batch Esterification
| Biocatalyst | Substrate Molar Ratio (Acid:Alcohol) | Conversion (%) | Key Finding | Source(s) |
|---|---|---|---|---|
| Novozym 435 | 1:1 | 90% | High conversion in the first cycle, but enzyme deactivation in subsequent cycles. | nih.govcolab.ws |
| Novozym 435 | 1:5 | 99% | Enzyme desorption from support caused by propionic acid. | nih.govcolab.ws |
The use of biocatalytic methods for this compound synthesis aligns with several principles of green chemistry, presenting a more environmentally benign alternative to traditional chemical routes. scielo.org.mx
The primary advantages include:
Mild Reaction Conditions: Enzymatic reactions are conducted at lower temperatures and pressures, leading to significant energy savings compared to conventional chemical processes. mdpi.com
High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of unwanted by-products. This simplifies downstream purification processes and increases the purity of the final product. mdpi.com
Reduced Waste: Biocatalysis avoids the use of corrosive and hazardous acid catalysts, thereby eliminating the production of toxic waste streams. nih.govscielo.org.mx
Solvent-Free Systems: The synthesis of this compound has been successfully performed in solvent-free systems, where the liquid substrates themselves act as the reaction medium. nih.govcolab.ws This reduces the environmental impact associated with the use and disposal of organic solvents. When solvents are necessary, green alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be employed. ubbcluj.ro
Renewable Resources: The enzymes themselves are derived from renewable sources, and the process is well-suited for synthesizing products from natural raw materials. nih.gov
These factors contribute to making the biocatalytic synthesis of this compound a more sustainable and economically viable process for industrial applications. nih.gov
Biocatalytic Methods (e.g., immobilized lipases, Candida antarctica lipase B)
Benzyl Chloride-Sodium Carboxylate Method
A prominent industrial route to this compound involves the reaction of benzyl chloride with a salt of propionic acid, such as sodium propionate. patsnap.com This method is often favored for its high conversion rates. The fundamental reaction is a nucleophilic substitution where the propionate anion displaces the chloride ion from benzyl chloride.
To overcome the challenge of bringing the aqueous phase containing the sodium carboxylate and the organic phase containing the benzyl chloride into reactive contact, phase transfer catalysis (PTC) is widely employed. patsnap.comcore.ac.uk These catalysts facilitate the transfer of the carboxylate anion into the organic phase, accelerating the reaction.
Quaternary ammonium (B1175870) and phosphonium (B103445) salts are effective phase transfer catalysts for this synthesis. patsnap.com For instance, a mixture of a quaternary ammonium salt like dodecyltrimethylammonium (B156365) chloride and a quaternary phosphonium salt such as tetrabutylphosphine bromide has been shown to be effective. patsnap.com In one documented process, using a specific mass ratio of these catalysts, the esterification reaction is carried out at 100°C for 15 hours. patsnap.com Triethyl benzyl ammonium chloride (TEBAC) is another commonly used quaternary ammonium compound that acts as a phase transfer catalyst in various organic syntheses, including nucleophilic substitutions. adpharmachem.com The use of such catalysts simplifies the product treatment process and can lead to increased yields compared to conventional methods. patsnap.com
| Catalyst Type | Example(s) | Role in Synthesis |
| Quaternary Ammonium Salt | Dodecyltrimethylammonium chloride, Triethyl benzyl ammonium chloride (TEBAC) | Facilitates transfer of propionate anion from aqueous to organic phase. patsnap.comadpharmachem.com |
| Quaternary Phosphonium Salt | Tetrabutylphosphine bromide | Works in conjunction with quaternary ammonium salts to enhance catalytic activity. patsnap.com |
The industrial synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. chemicalbull.comroyalsocietypublishing.org The benzyl chloride-sodium carboxylate method, particularly when utilizing phase transfer catalysis, can be aligned with these principles by replacing toxic organic solvents and corrosive catalysts. patsnap.com
A key environmental consideration is the management of by-products and waste streams. While this compound itself is considered moderately biodegradable, its release into aquatic ecosystems should be avoided due to potential toxicity to aquatic life. chemicalbull.com Therefore, industrial processes must incorporate effective waste treatment methods. chemicalbull.com The adoption of greener synthetic routes also focuses on improving atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. acs.org By minimizing the use of additional reagents and avoiding the generation of waste, the environmental impact of production is significantly reduced. acs.org The use of water as a solvent, where possible, is a significant step towards a more environmentally friendly process, as it is inexpensive, non-toxic, and readily available. google.com
Acid Anhydride-Benzyl Alcohol Method
An alternative synthesis route involves the reaction of propanoic anhydride (B1165640) with benzyl alcohol. google.com This method can also be catalyzed to proceed efficiently. While effective, the cost of propanoic anhydride can be higher than that of propionic acid or its salts, which is a key consideration for industrial-scale production. google.com Furthermore, separation of the final product from unreacted benzyl alcohol can present challenges. google.com
Advanced Synthetic Approaches and Catalyst Development
Research continues to explore novel catalysts and synthetic strategies to further enhance the efficiency and sustainability of this compound production.
Novel Catalysts (e.g., tris(pentafluorophenyl)borate)
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly efficient Lewis acid catalyst for various organic transformations, including esterification. chemicalbook.comvulcanchem.com It can catalyze the reaction between an alcohol and an acid anhydride under mild, solvent-free conditions. chemicalbook.com For example, the esterification of an alcohol with propionic acid can be achieved at room temperature in a very short time using a small catalytic amount of B(C₆F₅)₃. chemicalbook.comvulcanchem.com This method aligns with green chemistry principles by eliminating the need for solvents and operating under energy-efficient conditions. chemicalbook.com The catalyst facilitates the reaction, leading to high conversion rates and simplifying the purification process. chemicalbook.comvulcanchem.com
Graphene Oxide Immobilized Quaternary Ammonium Salt Catalysis
A significant advancement in catalyst technology is the immobilization of catalysts on solid supports. Graphene oxide has been investigated as a carrier for quaternary ammonium salts in phase transfer catalysis. google.com This approach offers several advantages:
High Efficiency: The high specific surface area of graphene oxide allows for efficient immobilization of the catalyst. google.com
Easy Recovery and Reusability: The solid catalyst can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. google.com
Green Process: The use of water as a solvent and the reusability of the catalyst contribute to a more environmentally friendly and cost-effective process. google.com
In the synthesis of benzyl esters, a graphene oxide immobilized quaternary ammonium salt catalyst has demonstrated high conversion rates of benzyl halide (over 99%) and high selectivity for the benzyl ester product (over 97%) at temperatures between 80-120°C. google.com The amphiphilic nature of graphene oxide, having both hydrophilic and lipophilic properties, allows it to move freely between the oil and water phases, enhancing the transfer of active groups and boosting the catalytic performance. google.com
| Catalyst | Support Material | Key Advantages |
| Quaternary Ammonium Salt | Graphene Oxide | High efficiency, easy recovery and reuse, environmentally friendly. google.com |
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound often involves modifications to either the benzyl or the propionate moiety. These methodologies allow for the creation of a library of related compounds for various research and industrial applications.
Benzyl propiolate, an analogue of this compound, features an alkyne group, which makes it a versatile building block in organic synthesis. vulcanchem.com A series of benzyl propiolate derivatives have been synthesized and investigated for their potential as antifungal agents. nih.gov
Common synthesis methods for benzyl propiolates involve the esterification of propiolic acid with benzyl alcohol or its derivatives. vulcanchem.com One documented method involves the reaction of propiolic acid with benzyl bromide in the presence of a base. A specific protocol involves stirring a mixture of propiolic acid and potassium carbonate in anhydrous dimethylformamide (DMF), followed by the addition of benzyl bromide. The reaction proceeds at room temperature for 16 hours. After extraction and purification by high vacuum distillation, this method yields 2-propynoic acid phenylmethyl ester (benzyl propiolate).
Alternative approaches for synthesizing benzyl propiolate include:
Direct Esterification : Reacting benzyl alcohol with propiolic acid, typically using an acid catalyst. vulcanchem.com
Transesterification : Reacting other propiolate esters with benzyl alcohol. vulcanchem.com
Carbonylation Reactions : Involving benzyl halides and acetylene (B1199291) derivatives. vulcanchem.com
Research has shown that the introduction of substituents, particularly halogen atoms, on the benzene (B151609) ring of benzyl propiolate can significantly enhance its biological activity. nih.gov For instance, 2-bromobenzyl propiolate has demonstrated high comprehensive activity against a range of phytopathogenic fungi. nih.gov
Table 1: Synthesis of Benzyl Propiolate via Propiolic Acid and Benzyl Bromide
| Reactant | Moles (mmol) | Reagent/Solvent | Quantity | Conditions | Yield |
|---|---|---|---|---|---|
| Propiolic Acid | 28.65 | Potassium Carbonate | 35.2 mmol | Room Temperature, 16 h | 78% |
| Benzyl Bromide | 31.4 | Anhydrous DMF | 40 mL |
This compound is classified within the fragrance industry as a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group. researchgate.net The synthesis of compounds in this group is generally achieved by reacting an aryl alkyl alcohol with a simple carboxylic acid, which contains a carbon chain of one to four carbons. researchgate.net This reaction produces esters like formates, acetates, propionates, and butyrates. researchgate.net
The fundamental reaction for AAASAE synthesis is the Fischer esterification, a reversible reaction between a carboxylic acid and an alcohol, typically in the presence of an acid catalyst like sulfuric acid. patsnap.comjove.com The general equation for the synthesis of this compound via this method is:
C₆H₅CH₂OH (Benzyl Alcohol) + CH₃CH₂COOH (Propionic Acid) → C₆H₅CH₂OOCCH₂CH₃ (this compound) + H₂O. chemicalbull.com
While traditional synthesis employs catalysts like concentrated sulfuric acid or Lewis acids such as aluminum trichloride and iron trichloride, these can lead to issues with corrosion, side reactions, and environmental pollution. patsnap.com To address these drawbacks, alternative and "greener" methods have been developed, including enzymatic synthesis.
Biocatalytic synthesis using immobilized lipases has emerged as a promising route. nih.gov Studies have investigated the use of various commercial lipases for the synthesis of this compound. In one study comparing different lipases, Novozym 435 (an immobilized lipase B from Candida antarctica) showed the best performance, achieving a conversion of approximately 44% after 24 hours, even in a solvent-free system. nih.gov This biotechnological approach is valued for its potential to produce "natural" flavor and fragrance compounds under mild conditions. nih.govrsc.org
Table 2: Performance of Different Immobilized Lipases in this compound Synthesis
| Lipase Biocatalyst | Source Organism | Ester Conversion (%) | Reaction Time (h) |
|---|---|---|---|
| Novozym 435 | Candida antarctica | ~44 | 24 |
| Lipozyme TL-IM | Thermomyces lanuginosus | < 20 | 24 |
| Lipozyme RM-IM | Rhizomucor miehei | < 10 | 24 |
| NS 88011 | Candida antarctica | ~25 | 24 |
Data sourced from a comparative study on lipase-mediated esterification. nih.gov
The synthesis of benzyl esters from short-chain fatty acids (C1-C4) is a significant area of research, largely due to the importance of these esters as flavor and fragrance compounds. researchgate.netpsu.edu Propionic acid is a key short-chain fatty acid used in this context. rsc.org
The esterification can be performed through various chemical and enzymatic methods. Chemical synthesis often involves the direct esterification of benzyl alcohol with the corresponding fatty acid using an acid catalyst. patsnap.comchemicalbull.com Another approach is the reaction of sodium propionate with benzyl chloride, often facilitated by a phase transfer catalyst like a mixture of quaternary ammonium and phosphonium salts. patsnap.com
Enzymatic synthesis is a widely explored alternative for producing these esters. rsc.orgmdpi.com Lipases are commonly used as biocatalysts for the direct esterification of fatty acids with alcohols. researchgate.netbohrium.com Research into the lipase-catalyzed esterification of benzyl alcohol with various short-chain fatty acids has shown that the reaction rate can be influenced by the chain length of the fatty acid. One study using Lipolase 100 L found that the initial reaction rate was linearly proportional to the fatty acid chain length, with lauric (C12) and myristic (C14) acids giving higher conversions compared to shorter chain acids like caprylic (C8) and capric (C10) acids. researchgate.net However, challenges such as enzyme inhibition by short-chain acids like propionic acid can limit the conversion efficiency. rsc.org To overcome this, strategies like a fed-batch approach, where the acid is added in a controlled manner, have been successfully employed. researchgate.net
Solvent-free systems are often preferred for these reactions to develop green and economically feasible processes. rsc.orgmdpi.com The optimization of reaction parameters such as temperature, enzyme amount, and substrate molar ratio is crucial for maximizing the yield of the desired benzyl ester. researchgate.netrsc.org
Table 3: List of Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₂O₂ |
| Propiolic acid | C₃H₂O₂ |
| Benzyl alcohol | C₇H₈O |
| Benzyl bromide | C₇H₇Br |
| Potassium carbonate | K₂CO₃ |
| Dimethylformamide (DMF) | C₃H₇NO |
| Benzyl propiolate | C₁₀H₈O₂ |
| 2-bromobenzyl propiolate | C₁₀H₇BrO₂ |
| Propionic acid | C₃H₆O₂ |
| Sulfuric acid | H₂SO₄ |
| Aluminum trichloride | AlCl₃ |
| Iron trichloride | FeCl₃ |
| Novozym 435 | N/A |
| Lipozyme TL-IM | N/A |
| Lipozyme RM-IM | N/A |
| Sodium propionate | C₃H₅NaO₂ |
| Benzyl chloride | C₇H₇Cl |
| Lauric acid | C₁₂H₂₄O₂ |
| Myristic acid | C₁₄H₂₈O₂ |
| Caprylic acid | C₈H₁₆O₂ |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of benzyl (B1604629) propionate (B1217596). These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds like benzyl propionate. sciepub.com Quantitative proton NMR (¹H NMR) is particularly powerful for determining the composition of mixtures containing this compound. sciepub.comresearchgate.net In a study analyzing binary mixtures of short-chain fatty acid benzyl esters, including this compound, ¹H NMR provided a robust method for quantification. sciepub.comresearchgate.net The results demonstrated a strong linear relationship between the known weight percentages and the weight percentages determined by qNMR, confirming the technique's utility. sciepub.comresearchgate.net
The ¹H NMR spectrum of pure this compound exhibits characteristic signals that allow for its unambiguous identification. sciepub.com Key proton signals and their chemical shifts (δ) are crucial for structural confirmation. chemicalbook.com The analysis of these spectra, including chemical shift values, multiplicities, and integration values, provides detailed structural information. researchgate.net
Table 1: Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | ~7.3 | Multiplet | 5H |
| Methylene (CH₂) | ~5.1 | Singlet | 2H |
| Methylene (CH₂) | ~2.3 | Quartet | 2H |
| Methyl (CH₃) | ~1.1 | Triplet | 3H |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The technique provides the mass-to-charge ratio (m/z) of the molecule and its fragments. massbank.jpmassbank.eu The exact mass of this compound is 164.08373 g/mol . massbank.jpmassbank.eu Different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can be employed to generate characteristic mass spectra. massbank.jpmassbank.eu The fragmentation pattern observed in the mass spectrum offers valuable structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scholarsresearchlibrary.com It is particularly well-suited for the analysis of volatile compounds like this compound. mdpi.comresearchgate.net In a study of volatile organic compounds (VOCs) emitted by the endophytic bacterium Burkholderia cenocepacia, this compound was identified as one of the key inhibitory compounds against various plant fungal pathogens. mdpi.comresearchgate.net The analysis was performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. mdpi.comresearchgate.net This method is highly sensitive and allows for the identification and quantification of volatile components in complex mixtures. nih.gov The retention time in the gas chromatogram and the mass spectrum of the eluted peak are used for positive identification. scholarsresearchlibrary.com Research has shown that extraction parameters, such as temperature and time, significantly affect the efficiency of VOC analysis by HS-SPME-GC-MS. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester functionality. chemicalbook.com A strong absorption peak is typically observed for the carbonyl (C=O) group of the ester at around 1700 cm⁻¹. masterorganicchemistry.com Other significant peaks correspond to C-O stretching and C-H vibrations of the aromatic and aliphatic parts of the molecule. spectrabase.com Attenuated Total Reflectance (ATR-IR) is a common sampling technique used to obtain the IR spectrum of liquid samples like this compound. spectrabase.com
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC)
Gas chromatography (GC) is a primary technique for the separation and quantification of volatile compounds such as this compound. globalresearchonline.nettcichemicals.comtcichemicals.com The method utilizes a capillary column, often with a dimethylpolysiloxane stationary phase, and a flame ionization detector (FID) for quantification. globalresearchonline.net The purity of this compound can be determined by GC, with purities often exceeding 99.0%. tcichemicals.comtcichemicals.com GC methods can be validated for specificity, linearity, accuracy, and precision to ensure reliable results. globalresearchonline.net Headspace GC is another variation used for the analysis of residual solvents in substances like benzyl alcohol, a related compound. asrjetsjournal.org In research on the synthesis of this compound via enzymatic esterification, GC is used to monitor the reaction progress and determine the conversion yield. researchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules. For benzyl (B1604629) propionate (B1217596), these methods can elucidate fundamental properties that govern its reactivity and interactions.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational ab initio methods in computational chemistry. They are used to determine a molecule's electronic structure, optimized geometry, vibrational frequencies, and other electronic properties. orientjchem.orgresearchgate.netacademie-sciences.fr For aromatic esters like benzyl propionate, DFT calculations, often using hybrid functionals like B3LYP, can provide reliable predictions of molecular geometry and electronic distribution. pnrjournal.comnih.gov Such calculations are crucial for understanding the molecule's stability and potential interaction sites. nih.gov
HF calculations, while typically less accurate than DFT for electron correlation effects, provide a fundamental starting point and are often used in conjunction with other methods. researchgate.netpsu.edu For instance, studies on related benzyl compounds use HF and DFT to calculate structural parameters and NMR chemical shifts, showing good correlation with experimental data. researchgate.net These theoretical approaches allow for a detailed analysis of bond lengths, angles, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity. nih.gov
Semi-empirical methods, such as Parametric Method 3 (PM3), are simplified, faster versions of ab initio calculations that incorporate experimental parameters to streamline computations. wikipedia.orguni-muenchen.de These methods are particularly useful for large molecules or for providing an initial, optimized geometry before applying more computationally intensive DFT or HF methods. scirp.orgresearchgate.net
The PM3 method, based on the Neglect of Differential Diatomic Overlap (NDDO) approximation, has been widely implemented in various computational chemistry programs. wikipedia.org While PM3 can be used to calculate heats of formation and geometries, its accuracy can vary depending on the class of organic compound. scielo.org.mx For many organic molecules, newer methods like PM6 may offer higher accuracy for properties like heats of formation, but methods like PM3 remain a valuable tool for rapid preliminary analysis and for systems where higher-level theory is computationally prohibitive. scielo.org.mx
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, solvent interactions, and the stability of molecular complexes. researchgate.netnih.gov
For a molecule like this compound, MD simulations could be used to explore its behavior in different environments, such as in aqueous solution or interacting with a biological target like an enzyme or receptor. researchgate.netnih.gov For example, MD studies on the related compound benzyl alcohol have been used to investigate its binding to host molecules like β-cyclodextrin in water, revealing the forces that govern complex formation. researchgate.net Similarly, simulations of poly(γ-benzyl L-glutamate) have provided insights into macromolecular interactions in different solvents. acs.org Such simulations would allow researchers to understand how this compound orients itself, its conformational flexibility, and its interactions with surrounding molecules, which is crucial for applications in flavor science and drug design. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For this compound and its analogues, SAR provides a framework for designing new compounds with enhanced or specific biological effects.
In a study of 3-aryl propionic esters, including this compound, the ester group was found to be vital for acaricidal (mite-killing) activity against Psoroptes cuniculi. nih.govresearchgate.netresearchgate.net The analysis also suggested that small steric hindrance adjacent to the ester group is advantageous for high activity. nih.govresearchgate.netresearchgate.net In studies of benzyl propiolates, a close structural analogue of this compound, the ethynyl (B1212043) group (a carbon-carbon triple bond) was identified as a key structural determinant for its antifungal activity. nih.gov This highlights that even small changes to the propionate moiety can significantly impact the type and potency of the biological effect.
Modifying the structure of this compound, particularly by adding substituents to the benzyl ring, has a significant impact on its biological activity.
In the context of acaricidal activity, SAR analysis of 3-arylpropionates revealed that introducing substituents onto the 3-phenyl ring generally leads to a decrease in activity. nih.govresearchgate.netresearchgate.net This suggests that the unsubstituted benzyl group is optimal for this specific biological function.
Conversely, in the case of the antifungal activity of benzyl propiolates, the presence of certain substituents can enhance potency. The introduction of halogen atoms, particularly at the 2-position of the benzene (B151609) ring, was found to significantly improve antifungal activity in most cases. nih.gov For example, 2-bromobenzyl propiolate and 4-chlorobenzyl propiolate showed very potent activity against the fungi Fusarium solani and Fusarium graminearum. nih.gov
The following table presents data on the antifungal activity of several substituted benzyl propiolates against two phytopathogenic fungi, illustrating the potent effect of substitution patterns. nih.gov
Table 1: Antifungal Activity of Substituted Benzyl Propiolates
| Compound | Substituent | EC₅₀ (μg/mL) vs F. solani | EC₅₀ (μg/mL) vs F. graminearum |
|---|---|---|---|
| 3-fluorobenzyl propiolate | 3-F | 2.53 | 1.57 |
| 4-chlorobenzyl propiolate | 4-Cl | 1.25 | 0.67 |
| 2-bromobenzyl propiolate | 2-Br | 0.86 | 1.12 |
Data sourced from PubMed. nih.gov
These findings demonstrate that while the core this compound structure possesses inherent bioactivity, targeted substitutions on the aromatic ring are a critical strategy for modulating its potency and spectrum of action.
Computational Studies on Molecular Interactions (e.g., Host-Guest Inclusion Complexes)
Computational chemistry provides powerful tools for investigating molecular interactions at an atomic level. mdpi.com Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed to study the formation, stability, and structure of host-guest inclusion complexes. mdpi.commdpi.comnih.govnih.gov These complexes, where a "guest" molecule is encapsulated within a larger "host" molecule, are stabilized by non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.netfrontiersin.org For aromatic esters like this compound, host molecules such as cyclodextrins (CDs) are of particular interest due to their hydrophobic inner cavity and hydrophilic exterior. mdpi.comcyclolab.hu
While direct computational studies focusing specifically on the inclusion complex of this compound are not extensively documented in the reviewed literature, significant insights can be drawn from theoretical investigations of structurally analogous compounds. These studies help predict how the distinct moieties of this compound—the benzyl group and the propionate group—would behave upon interaction with a host cavity.
Computational analyses of various guest molecules containing a benzyl group consistently show that this aromatic part of the molecule preferentially enters the hydrophobic cavity of the host. For instance, a DFT study on the inclusion complex of benzyl isothiocyanate and β-cyclodextrin (β-CD) determined that the most stable configuration involves the insertion of the aromatic moiety into the β-CD cavity. nih.gov The stability of this complex was primarily attributed to weak van der Waals intermolecular interactions. nih.gov Similarly, molecular dynamics simulations of benzyl alcohol binding to β-cyclodextrin also demonstrated competitive and reversible binding, with the benzyl group being accommodated within the host's hydrophobic interior. researchgate.net
Conversely, studies on molecules containing propionate groups suggest a different interaction pattern for this ester functional group. A computational investigation using ONIOM2 methods on a 1:2 complex between retinol (B82714) propionate and β-cyclodextrin revealed that the larger, more hydrophobic part of the vitamin A derivative becomes embedded within the host cavities, while the more polar propionate group remains outside. researchgate.net The driving forces for this complexation were identified as predominantly van der Waals interactions, supplemented by hydrogen bonding between the two cyclodextrin (B1172386) molecules. researchgate.net
The table below summarizes the findings from computational studies on molecules analogous to this compound, providing a basis for understanding its potential host-guest interactions.
Table 1: Summary of Computational Findings for Host-Guest Complexes of this compound Analogs
| Guest Molecule | Host Molecule | Computational Method | Key Interaction Findings | Reference |
|---|---|---|---|---|
| Benzyl Isothiocyanate | β-Cyclodextrin | Dispersion-corrected DFT, NBO, NCI | The aromatic moiety is included in the host cavity; stability is mainly due to van der Waals interactions. | nih.gov |
| Retinol Propionate | β-Cyclodextrin (1:2) | ONIOM2 (M05-2X/6-31G*:PM3MM), NBO | The main structure of the guest is embedded in the cavities, while the propionate group remains outside. Van der Waals and hydrogen bonding are the main driving forces. | researchgate.net |
Biological Activity and Mechanisms of Action in Research
Antimicrobial Research
The antimicrobial potential of benzyl (B1604629) propionate (B1217596) has been explored, with a significant emphasis on its role as an antifungal agent. It has been identified as a key bioactive volatile compound produced by endophytic bacteria, contributing to their ability to suppress the growth of plant pathogens. researchgate.netresearchgate.netnih.gov
Benzyl propionate is one of several VOCs emitted by the endophytic bacterium Burkholderia cenocepacia (strain ETR-B22), which was isolated from the root of Sophora tonkinensis. researchgate.netnih.gov This bacterium and its associated VOCs have demonstrated a potent ability to inhibit a wide range of fungal pathogens in laboratory settings. nih.govmdpi.com
In studies where the individual volatile compounds from Burkholderia cenocepacia ETR-B22 were tested, this compound was identified as a key inhibitory compound with broad-spectrum antifungal activity. researchgate.netnih.gov Its activity was confirmed against twelve different plant fungal pathogens, including species from the Fusarium genus. nih.govnih.gov The research demonstrated that this compound effectively inhibits the mycelial growth of both Fusarium solani and Fusarium oxysporum, a species closely related to Fusarium graminearum. nih.gov
| Pathogen Species | Reported Activity of this compound | Source |
|---|---|---|
| Fusarium solani | Inhibitory | nih.gov |
| Fusarium oxysporum | Inhibitory | nih.gov |
| Fusarium fujikuroi | Inhibitory | nih.gov |
| Alternaria alternata | Inhibitory | nih.gov |
| Aspergillus niger | Inhibitory | nih.gov |
| Bipolaris sorokiniana | Inhibitory | nih.gov |
| Botrytis cinerea | Inhibitory | nih.gov |
| Helminthosporium torulosum | Inhibitory | nih.gov |
| Mycosphaerella fijiensis | Inhibitory | nih.gov |
| Magnaporthe oryzae | Inhibitory | nih.gov |
| Phyllosticta zingiberi | Inhibitory | nih.gov |
| Rhizoctonia solani | Inhibitory | nih.gov |
While the fungistatic activity of this compound against various pathogens has been established, detailed research into its specific mechanisms of action is limited in the reviewed scientific literature. Studies have not yet fully elucidated how this compound exerts its antifungal effects, and specific investigations into its impact on mycelial morphology, the integrity of the fungal cell membrane, the induction of reactive oxygen species (ROS), or changes in mitochondrial membrane potential have not been reported for the isolated compound.
Antifungal Activity Studies
Enzymatic Modulation and Biochemical Pathway Interactions
The interaction of this compound with specific enzymes and broader metabolic pathways is an area with minimal available research.
Based on a review of available scientific literature, there are no specific studies investigating the potential inhibitory effects of this compound on monoamine oxidases (MAO-A or MAO-B).
Olfactory Receptor Interaction and Sensory Perception Research
This compound is recognized as a ligand that interacts with olfactory receptors (ORs), contributing to the perception of scent. Research has identified this compound as a potential ligand for the human olfactory receptor OR1D2. nih.gov The interaction between an odorant molecule like this compound and an OR initiates a signal transduction cascade that results in a neuronal response and the perception of a specific smell. While the precise mechanisms for every OR are complex, the activation generally involves the odorant binding to the receptor, which is a G-protein coupled receptor (GPCR), triggering downstream signaling pathways.
The response of olfactory sensory neurons (OSNs) can be complex, as odors are often perceived as mixtures. Research on other odorants has shown that interactions within a mixture can be antagonistic (suppressive) or enhancing at the receptor level. This means that the presence of one compound can decrease or increase the neuronal response to another. This modulation is a common feature in odor mixture encoding and helps the olfactory system process complex scent information without becoming saturated.
This compound is widely used in the fragrance and flavor industries due to its distinct sensory profile. chemicalbull.comelchemy.com It is characterized primarily by a sweet, fruity, and floral odor. chemicalbook.comperfumersworld.com The scent is often described with notes of jasmine, banana, pear, and apricot. elchemy.comperfumersworld.comhekserij.nl This aromatic profile makes it a common component in floral and fruity fragrances, particularly those featuring jasmine notes. hekserij.nlscentree.co
In terms of flavor, it is described as having sweet and fruity characteristics, reminiscent of peach and apricot. chemicalbook.com At a concentration of 15 ppm, its taste profile is further detailed as fruity, sweet, green, and powdery with a nuance of ripe berry. chemicalbook.com
In Vitro and In Vivo Bioactivity Assessments
The available research primarily details the in vitro bioactivity of this compound in the context of its enzymatic synthesis. As discussed in section 5.2.3, multiple studies have successfully used immobilized lipases as biocatalysts for its production. nih.govresearchgate.net These in vitro systems demonstrate the feasibility of biotechnological routes to producing the ester, achieving high conversion yields under optimized conditions. nih.govresearchgate.net
A review of toxicological data for its use as a fragrance ingredient has been conducted, summarizing available information on its physical properties, acute toxicity, and genotoxicity, though specific bioactivity mechanisms were not the focus. nih.gov Research on the bioactivity of a related compound, benzyl benzoate (B1203000), has shown it can inhibit smooth muscle contractions in vitro, but these findings are not directly applicable to this compound. mdpi.com The conducted literature search did not yield specific in vivo studies designed to assess the broader physiological or pharmacological bioactivity of this compound.
Environmental Fate and Ecotoxicological Research
Biodegradation Studies
Biodegradation is a key process determining the environmental persistence of organic chemicals like benzyl (B1604629) propionate (B1217596). Studies have shown that benzyl propionate is considered to be readily biodegradable. nih.govnih.gov This classification is typically based on standardized test protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Table 1: Biodegradation Profile of this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Classification | Readily Biodegradable | nih.govnih.gov |
| Standard Guideline | OECD 301 or equivalent | givaudan.com |
| Implication | Unlikely to persist in the environment | thermofisher.com |
Distribution and Persistence in Environmental Compartments
The distribution and persistence of this compound in the environment are governed by its physical and chemical properties. It is slightly soluble in water and is expected to be mobile in the environment. nih.govthermofisher.com
Water: Due to its solubility, if released into waterways, this compound can be distributed within the water column. thermofisher.com However, its ready biodegradability means it is expected to be broken down by microorganisms. nih.gov
Soil: The compound is expected to be highly mobile in soils. thermofisher.com Spills or improper disposal could lead to its presence in soil, but again, biodegradation is a primary mechanism for its removal.
Air: While data on atmospheric fate is limited, its use in fragrances implies some degree of volatilization.
Table 2: Environmental Distribution and Persistence Properties
| Property | Value / Assessment | Implication | Source(s) |
|---|---|---|---|
| Persistence | Unlikely | The substance is not expected to remain in the environment for long periods. | thermofisher.com |
| Mobility in Soil | Highly mobile | Can move through the soil compartment. | thermofisher.com |
| Bioaccumulation Potential | Unlikely | Low potential to accumulate in the food chain. | thermofisher.com |
| log Pow | 2.803 | Indicates moderate lipophilicity. | thermofisher.com |
Ecotoxicity Assessments
Ecotoxicity assessments evaluate the potential harm a substance may cause to various organisms in the ecosystem. While many safety data sheets for this compound state that no specific ecotoxicity data is available breezeipl.comvigon.comsigmaaldrich.com, assessments are often made using data from structurally similar chemicals (read-across approach) or predictive models (QSAR). One source notes that while it is moderately biodegradable, high concentrations can be toxic to aquatic life. breezeipl.com
For related phenethyl and benzyl esters, ecotoxicity data has been determined, providing an indication of the potential toxicity of this compound to aquatic organisms.
Table 3: Ecotoxicity Data for Structurally Similar Compounds (Read-Across Data)
| Organism Group | Test | Endpoint | Value (mg/L) | Assessed Substance | Source(s) |
|---|---|---|---|---|---|
| Fish | Acute | 96-hour LC50 | 12 | 2-Phenylethyl propanoate | europa.eu |
| Invertebrates | Acute | 48-hour EC50 | 16.6 | Benzyl butyrate | europa.eu |
| Algae | Acute | 72-hour EC50 | 109.86 | 2-Phenylethyl propanoate (Predicted) | europa.eu |
(LC50: Lethal Concentration for 50% of test organisms. EC50: Effective Concentration for 50% of test organisms.)
This read-across data suggests that simple aryl alkyl esters like this compound may be toxic to fish and aquatic invertebrates at concentrations in the low to mid-milligram per liter range. europa.eu Algae appear to be less sensitive. europa.eu It is important to note that while the substance may exhibit toxicity, its ready biodegradability can mitigate the risk of long-term exposure in the environment. europa.eu
Impact on Ecosystems and Environmental Health
The key factors mitigating its environmental impact are:
Rapid Biodegradation: Its classification as readily biodegradable suggests it will be substantially removed in wastewater treatment plants and will not persist in the environment. nih.govnih.gov
Low Bioaccumulation Potential: The compound is not expected to accumulate in organisms and magnify through the food web. thermofisher.com
However, potential risks exist. Accidental spills or direct release of high concentrations into aquatic environments could lead to acute toxic effects on fish and invertebrates before the compound has a chance to degrade. breezeipl.com Therefore, proper disposal and management of waste containing this compound are important to prevent adverse environmental effects. vigon.com No other adverse environmental effects, such as ozone depletion or endocrine disruption, are expected from this compound. vigon.com
Applications in Advanced Materials Science and Pharmaceutical Development Research
Use as a Solvent and Excipient in Pharmaceutical Formulations
In the pharmaceutical industry, the effective delivery of a drug is as crucial as the drug's intrinsic activity. Benzyl (B1604629) propionate (B1217596) serves as a valuable component in the formulation of various pharmaceutical products, acting as both a solvent and an excipient. chemimpex.com Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication, included for the purpose of long-term stabilization, bulking up solid formulations, or conferring a therapeutic enhancement on the active ingredient in the final dosage form.
The primary challenge for a significant portion of new chemical entities (NCEs) is their poor water solubility. agnopharma.comnih.gov For a drug administered orally to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into the bloodstream. longdom.org An estimated 70-90% of drug candidates in the development pipeline exhibit solubility issues, which can be a major roadblock to their clinical success. pharmaexcipients.com Benzyl propionate, with its solvency properties, is utilized in formulations to address these challenges. chemimpex.comvedaoils.com
This compound is specifically employed to improve the solubility of active pharmaceutical ingredients. chemimpex.com Poorly soluble drugs are often categorized under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). agnopharma.comnih.gov Enhancing the solubility of these compounds is a critical step in developing a viable drug product. nih.gov
The use of effective solvents and excipients is a key strategy for enhancing API solubility. pharmaexcipients.com By dissolving the API in a suitable solvent system that includes this compound, formulators can create more effective drug delivery systems. This approach helps to ensure that the drug can be absorbed by the body to exert its therapeutic effect. The selection of an appropriate solvent or excipient is a fundamental aspect of overcoming the limitations posed by poorly soluble drug candidates. sigmaaldrich.com
| Method Category | Specific Technique | Principle of Action |
|---|---|---|
| Physical Modification | Particle Size Reduction (Micronization, Nanomilling) | Increases the surface area-to-volume ratio of the API, leading to a higher dissolution rate. agnopharma.comnih.gov |
| Chemical Modification | Salt Formation | Ionized forms of drugs are typically more soluble than their non-ionized counterparts. sigmaaldrich.com |
| Formulation Strategies | Use of Solvents/Excipients | Dissolving the API in a non-aqueous, water-miscible solvent system to increase its concentration in solution. longdom.org |
| Advanced Systems | Solid Dispersions | Dispersing the API in an inert carrier at the solid state to improve dissolution. longdom.org |
Applications in Plasticizers
Beyond pharmaceuticals, this compound finds application in materials science, specifically in the production of plasticizers. chemimpex.com Plasticizers are additives that are incorporated into a material, typically a polymer, to increase its flexibility, workability, and durability. rroij.com They function by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature of the material.
Research into bio-based plasticizers has highlighted the utility of benzyl esters derived from sources like castor oil as effective co-plasticizers for polyvinyl chloride (PVC). rroij.com In one study, a benzyl ester was synthesized and blended with epoxidized soybean oil (ESBO) to partially replace traditional phthalate (B1215562) plasticizers. The resulting PVC sheets demonstrated that the benzyl ester was well-incorporated into the polymer matrix and exhibited good plasticizing performance, suggesting its potential as an environmentally friendlier alternative. rroij.com This application underscores the value of benzyl esters, a chemical class that includes this compound, in modifying polymer properties for various manufacturing processes. chemimpex.com
Research on Derivatives for Novel Applications (e.g., Fungicides)
The core chemical structure of this compound, the benzyl group, serves as an important pharmacophore—a molecular feature responsible for a drug's pharmacological activity—in the development of new therapeutic agents. nih.govresearchgate.net Researchers are actively designing and synthesizing novel benzyl derivatives to investigate their potential in various medical applications, including cancer treatment and antimicrobial therapies.
For instance, studies have focused on glucopyranosyl-conjugated benzyl derivatives as selective cytotoxic agents against colon cancer cells. nih.govresearchgate.net Other research has explored benzyloxyquinoxaline derivatives for their antiproliferative effects. nih.gov
Directly relevant to the potential for fungicidal applications, one line of research has involved the synthesis of (+)-neoisopulegol-based O-benzyl derivatives. A library of these novel compounds was evaluated for antimicrobial activity against different bacterial and fungal strains. The results indicated that certain di-O-benzyl derivatives exhibited potent activity against Gram-positive bacteria and fungi, demonstrating the potential of modifying the benzyl structure to create new antimicrobial and, specifically, antifungal agents. mdpi.com
| Derivative Class | Target Application | Key Research Finding | Source |
|---|---|---|---|
| Glucopyranosyl-conjugated benzyl derivatives | Anticancer (Colon Cancer) | One compound inhibited cancer cell proliferation with potency comparable to the chemotherapy drug 5-fluorouracil. nih.govresearchgate.net | nih.govresearchgate.net |
| N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Anticancer (Various cell lines) | Derivatives showed a wide spectrum of antiproliferative activity against breast, colon, cervical, and prostate cancer cell lines. nih.gov | nih.gov |
| (+)-Neoisopulegol-based O-benzyl derivatives | Antimicrobial (Antibacterial, Antifungal) | Di-O-benzyl derivatives showed high activity against Gram-positive bacteria and fungi like C. albicans and C. krusei. mdpi.com | mdpi.com |
Regulatory Science and Safety Assessment Research
Toxicokinetic Studies
Toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion of a substance. For benzyl (B1604629) propionate (B1217596), these studies are often based on the broader category of benzyl derivatives. inchem.org
Absorption and Distribution : No specific data on the absorption and distribution of benzyl propionate was found. However, for risk assessment purposes, absorption rates are sometimes estimated. For instance, a safety assessment for a related substance used a 78.7% absorption rate from skin contact and 100% from inhalation for a read-across analog. researchgate.netresearchgate.net
Metabolism : this compound is expected to undergo hydrolysis to its component parts: benzyl alcohol and propionic acid. inchem.org This is a common metabolic pathway for this class of compounds (Aryl Alkyl Alcohol Simple Acid Esters). researchgate.netresearchgate.net Following hydrolysis, benzyl alcohol is oxidized to benzoic acid, which is then conjugated with glycine (B1666218) and excreted as hippuric acid. inchem.org Propionic acid is a simple carboxylic acid that is readily metabolized in the body.
Genotoxicity Research
Genotoxicity studies assess the potential of a substance to damage genetic material. This compound and its related group of benzyl derivatives have been evaluated in various genotoxicity assays. researchgate.netresearchgate.net
Table 1: Summary of Genotoxicity Data for Benzyl Derivatives
| Test Type | Result | Reference |
| In vitro bacterial systems (Ames test) | Not mutagenic | researchgate.neteuropa.eu |
| In vitro mammalian cells | Not mutagenic | researchgate.neteuropa.eu |
| In vivo genotoxicity | Little to no genotoxicity | researchgate.neteuropa.eu |
Reproductive and Developmental Toxicity Studies
The potential for this compound to cause reproductive or developmental harm has been assessed, largely by reading across from data on structurally related compounds like benzyl alcohol and benzyl acetate. researchgate.netresearchgate.net
Studies on benzyl derivatives show no indication of adverse effects on reproductive function. researchgate.netresearchgate.net Developmental toxicity studies have established No Observed Adverse Effect Levels (NOAELs) that are significantly higher than current human exposure levels. researchgate.netresearchgate.net A safety assessment by the RIFM concluded that this compound is not associated with reproductive or developmental toxicity under current use conditions. nih.gov
Assessment within Flavoring Agent Groups (e.g., FEMA GRAS, JECFA)
This compound is used as a flavoring agent in food and as a fragrance ingredient in consumer products. ulprospector.comelchemy.comchemimpex.com Its safety has been evaluated by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
FEMA GRAS : this compound is listed by FEMA (FEMA number 2150) and is considered Generally Recognized as Safe (GRAS) for its use as a flavoring agent. thegoodscentscompany.comfda.govfemaflavor.org
JECFA : The JECFA evaluated a group of 37 benzyl derivatives, including this compound (No. 842), and concluded that there are no safety concerns at the current levels of intake when used as a flavoring agent. inchem.orgwho.int The committee noted that the intake of these substances as natural components of food is often greater than their intake from use as added flavorings. inchem.org
Dermatological and Sensitization Research
The potential for this compound to cause skin irritation or sensitization has been reviewed. researchgate.netresearchgate.net
A toxicological and dermatological review concluded that this compound, as part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group, is generally not irritating or sensitizing at current exposure levels. researchgate.netresearchgate.net A human study on a 4% solution of this compound showed no irritation or sensitization. thegoodscentscompany.com While some sources indicate it may cause skin irritation, standard guideline tests on rabbits showed no skin irritation. cdhfinechemical.commetasci.ca
Human Exposure Assessment Methodologies
Human exposure to this compound is assessed through its use as both a fragrance and a flavoring agent.
As a Flavoring Agent : Exposure is estimated based on the total annual volume of production for the substance. For this compound, the estimated daily intake per person was reported by JECFA as 49 µg in Europe and 99 µg in the USA. inchem.org These intake levels are below the threshold for human intake for its structural class (Class I), which is 1800 µ g/day . inchem.org
As a Fragrance Ingredient : Exposure is calculated based on its use in various consumer products. The Research Institute for Fragrance Materials (RIFM) conducts safety assessments that consider dermal and inhalation exposure. researchgate.netresearchgate.net For high-end users of products containing AAASAE, the calculated maximum skin exposures can range from 0.01% to 4.17%. researchgate.net The safety assessment for this compound as a fragrance ingredient resulted in a Margin of Exposure (MOE) of 1318, based on a chronic toxicity study in rats with a suitable read-across analog, which is well above the acceptable MOE of >100. researchgate.netresearchgate.netnih.gov
Future Directions and Interdisciplinary Research Opportunities
Development of Novel Biocatalytic Systems for Synthesis
The conventional chemical synthesis of benzyl (B1604629) propionate (B1217596) involves the esterification of benzyl alcohol and propionic acid, often using catalysts like sulfuric acid that can be corrosive and generate environmental waste. chemicalbull.compatsnap.com A significant future direction lies in the development of green and sustainable biocatalytic systems, primarily using enzymes like lipases.
Researchers have extensively studied the use of Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (e.g., Novozym 435), to catalyze the synthesis of benzyl propionate in solvent-free systems. researchgate.netnih.govnih.gov Studies have demonstrated high conversion rates, reaching 90-99%, by employing a fed-batch approach where propionic acid is added in a controlled manner to prevent enzyme inactivation. researchgate.netnih.gov However, a key challenge identified is the desorption of the lipase from its support medium by propionic acid, which hampers the reusability of the biocatalyst. researchgate.netnih.gov Research suggests that using lyophilized (freeze-dried) CALB could be a more suitable alternative in these systems. nih.gov
To address the limitations of existing biocatalysts, novel systems are being engineered. One promising approach involves immobilizing lipase from Pseudomonas cepacia (PCL) onto a biodegradable copolymer support made of chitosan (B1678972) and polyvinyl alcohol (CHI/PVA). acs.org This system not only enhances catalytic activity by 3.5-fold compared to free lipase but also demonstrates excellent recyclability. acs.org Kinetic studies of this system revealed that the synthesis follows an ordered bi-bi mechanism, which provides valuable data for process optimization. acs.org The lower activation energy of the immobilized lipase (12.8 ± 0.11 kcal/mol) compared to the free enzyme (16.6 ± 0.65 kcal/mol) further confirms its superior catalytic efficiency. acs.org
Comparison of Biocatalytic Systems for this compound Synthesis
| Biocatalyst System | Key Findings | Advantages | Challenges/Limitations | Reference |
|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B (Novozym 435) | High conversion (90-99%) in fed-batch, solvent-free system. | High efficiency, widely studied. | Enzyme desorption by propionic acid reduces reusability. | researchgate.netnih.gov |
| Lyophilized Candida antarctica Lipase B (Cal B) | Similar performance to Novozym 435 in ester conversion. | Potentially more suitable for fed-batch systems to overcome support-related issues. | Further research needed for industrial scale-up. | nih.gov |
| Pseudomonas cepacia Lipase (PCL) on Chitosan/Polyvinyl Alcohol (CHI/PVA) | 3.5-fold enhanced catalytic activity over free lipase. | Biodegradable support, robust, efficient recyclability. | Relatively new system requiring more extensive testing. | acs.org |
Advanced Computational Design of this compound Analogues with Targeted Bioactivities
While this compound itself is primarily used for its aroma, its core structure can be modified to create analogues with specific biological activities. Advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for designing these new molecules in silico before undertaking expensive and time-consuming laboratory synthesis.
Although specific computational design studies on this compound are not yet widely published, the principles are well-established. For instance, an existing analogue, 3,5-di-tert-butyl-4-hydroxythis compound, is a known phenolic antioxidant used to stabilize materials like plastics and lubricants. ontosight.ai Its structure, featuring a substituted benzene (B151609) ring, demonstrates how modifications can impart significant bioactivity. ontosight.ai
Future research could leverage computational tools to:
Design Novel Antioxidants: By modeling variations of the phenolic group and other substituents on the this compound backbone, QSAR models can predict the antioxidant potential of new analogues. This could lead to the development of more effective and safer antioxidants for food preservation or industrial applications.
Target Specific Biological Receptors: Molecular docking simulations can be used to predict how different this compound analogues might bind to specific enzymes or cellular receptors. This approach could be used to design molecules with targeted therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Optimize Fragrance Profiles: Computational chemistry can help in understanding the relationship between molecular structure and odor perception. These methods could be used to design analogues with unique and desirable fragrance notes, potentially with higher stability or controlled-release properties for use in advanced perfumery.
Integrated Omics Approaches in Biological Activity Research
Understanding the full biological impact of this compound—from its metabolism in the human body to its effects on microbial ecosystems—requires a holistic approach. Integrated "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a powerful framework for this research. mdpi.comencyclopedia.pub These technologies allow for a systems-level view of molecular changes in response to the compound. encyclopedia.pub
Future interdisciplinary research could apply omics to:
Elucidate Metabolic Pathways: Metabolomics, which is the large-scale study of small molecules (metabolites), can be used to track the fate of this compound in biological systems. tsukuba.ac.jpmdpi.com Using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), researchers can identify the breakdown products of this compound, providing insights into its metabolic pathways and potential bioactivity of its metabolites. mdpi.com
Uncover Mechanisms of Action: Transcriptomics (studying gene expression) and proteomics (studying proteins) can reveal how cells or microorganisms respond to this compound exposure. By identifying which genes and proteins are up- or down-regulated, scientists can uncover the compound's mechanism of action and identify its cellular targets. This is particularly relevant for exploring any potential therapeutic or toxicological effects. researchgate.net
Enhance Flavor and Fragrance Production: In the context of biotechnology, omics can be used to study the microorganisms or plants that naturally produce esters like this compound. nih.gov By understanding the genetic and metabolic pathways involved, it may be possible to genetically engineer microbes or optimize fermentation conditions to enhance the production of these valuable flavor compounds. mdpi.com
Sustainable Production and Environmental Remediation Strategies
The chemical industry is increasingly shifting towards sustainable and eco-friendly practices, a trend that directly impacts the production of this compound. elchemy.comsamtechoverseas.com Future efforts will likely focus on both greening the synthesis process and managing the compound's environmental fate.
Sustainable Production: The development of biocatalytic systems (as discussed in section 9.1) is a cornerstone of sustainable production. dntb.gov.ua Additionally, research into novel chemical synthesis routes is ongoing. One patented green process utilizes a phase transfer catalyst, replacing corrosive acids and toxic organic solvents, which simplifies product treatment and increases yield. patsnap.com Future work will continue to optimize these processes to reduce energy consumption, minimize waste, and utilize renewable feedstocks. chemicalbull.com
Environmental Remediation: this compound is considered to be readily biodegradable, with studies showing 88-89% degradation over approximately 29 days. chemicalbook.comcdhfinechemical.comeuropa.eu This intrinsic biodegradability is a positive environmental feature. The mechanism likely involves microbial esterase enzymes that break the ester bond, a process that can be harnessed for environmental remediation. While esters like this compound are less harmful than many industrial chemicals, bioremediation strategies can be developed to treat wastewater or contaminated sites where high concentrations may occur. tidjma.tntidjma.tn Research on the microbial degradation of other esters, such as phthalates, shows that specific bacterial strains can efficiently hydrolyze these compounds, suggesting that similar bacteria could be isolated and used for the targeted bioremediation of this compound if needed. researchgate.netnih.gov
Environmental Profile of this compound
| Attribute | Finding | Implication | Reference |
|---|---|---|---|
| Biodegradability | Readily biodegradable (88% degradation in 29 days). | Low persistence in the environment. | chemicalbook.comcdhfinechemical.comeuropa.eu |
| Aquatic Toxicity | Can be toxic to aquatic life at high concentrations. | Wastewater containing the compound should be properly treated before release. | chemicalbull.comjustdial.com |
| Remediation Potential | Can serve as a substrate for microbial degradation via esterases. | Bioremediation is a viable strategy for treating contamination. | tidjma.tnresearchgate.net |
Exploration of New Therapeutic and Industrial Applications
While the primary markets for this compound are well-established, there is significant potential for expansion into new therapeutic and industrial arenas.
Industrial Applications: Beyond its traditional use in fragrances and flavors, this compound serves as an effective solvent in products like inks, coatings, lacquers, and resins. vedaoils.comconsolidated-chemical.comelchemy.comindiamart.com Emerging industrial applications include its use as a plasticizer in the production of polymers and resins to enhance flexibility and as an intermediate in the synthesis of other complex organic chemicals. chemicalbull.comchemimpex.com
Therapeutic and Pharmaceutical Applications: The therapeutic potential of this compound is a nascent but promising field of research. Currently, it is used as a solvent and excipient in some pharmaceutical formulations to improve the solubility and stability of active pharmaceutical ingredients. justdial.comchemimpex.com The known bioactivity of its analogues suggests broader possibilities. For example, the antioxidant properties of 3,5-di-tert-butyl-4-hydroxythis compound point toward the potential development of new antioxidant therapies. ontosight.ai Furthermore, the closely related compound benzyl benzoate (B1203000) is an established active pharmaceutical ingredient used to treat lice and scabies infestations. mayoclinic.orgunife.it This precedent suggests that novel this compound analogues could be designed and screened for their own unique medicinal properties, including antimicrobial, anti-inflammatory, or other therapeutic activities. Some formulations also use it for a calming effect in aromatherapy. indiamart.com
Q & A
Q. What are the standard experimental protocols for synthesizing benzyl propionate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification of benzyl alcohol with propionic acid, typically catalyzed by sulfuric acid . To optimize yield:
- Use a molar ratio of 1:1.2 (benzyl alcohol to propionic acid) to account for reversible esterification.
- Maintain a reaction temperature of 110–120°C and monitor progress via gas chromatography (GC) .
- Remove water (a byproduct) using molecular sieves or Dean-Stark traps to shift equilibrium toward ester formation .
Q. What safety measures should be prioritized when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye irritation .
- Ventilation: Use fume hoods to minimize inhalation exposure; airborne concentrations should remain below 1,000 mg/m³ (NOAEL for repeated exposure in rats) .
- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid discharge into waterways due to moderate aquatic toxicity (LC50 > 10 mg/L) .
Q. How can researchers validate the purity of this compound using analytical techniques?
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and mass spectra with reference standards (e.g., RT = 18.29 min, KI = 1260) .
- Refractive Index: Measure at 20°C (1.496–1.498) using an Abbe refractometer; deviations indicate impurities .
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm ester functional groups via C=O stretch at ~1740 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹ .
Advanced Research Questions
Q. What methodologies are recommended for assessing this compound’s chronic toxicity in longitudinal studies?
- Oral Exposure: Administer doses ≤1,000 mg/kg/day to rodents (NOAEL established in 90-day rat studies) and monitor hepatic/renal biomarkers .
- Inhalation Models: Use dynamic vapor chambers to simulate occupational exposure (≤500 ppm) and evaluate respiratory function via histopathology .
- Read-Across Validation: Compare with benzyl acetate (a structurally similar ester) for skin sensitization endpoints, adjusting for differences in metabolic pathways .
Q. How can computational models predict this compound’s environmental persistence and biodegradation pathways?
- Biodegradation Simulations: Apply OECD 301F guidelines to estimate aerobic degradation (88% in 29 days) using QSAR models (e.g., EPI Suite) .
- Aquatic Toxicity Prediction: Use ECOSAR v2.0 to derive LC50 values for fish and Daphnia, validated against experimental data .
- Soil Mobility: Model log Kow (1.6) and Henry’s Law constant (1.5 × 10⁻⁶ atm·m³/mol) to assess leaching potential .
Q. What advanced techniques can elucidate this compound’s role in fragrance formulation stability?
- Headspace Analysis: Quantify vapor-phase concentrations using proton-transfer-reaction mass spectrometry (PTR-MS) to optimize volatility profiles .
- Accelerated Stability Testing: Exclude UV light (causes ester hydrolysis) and store at pH 5–7 to prevent degradation in cosmetic matrices .
- Molecular Dynamics Simulations: Model interactions with ethanol co-solvents to predict refractive index deviations (ΔnD ≤ ±0.002) in binary mixtures .
Q. How can researchers address contradictory data on this compound’s dermal irritation potential?
- In Vitro Assays: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to assess irritation, correlating with in vivo rabbit studies (no irritation at 500 mg/kg) .
- Metabolite Profiling: Identify propionic acid derivatives via LC-MS/MS, which may explain species-specific differences in irritation thresholds .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
